1-(2-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
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Overview
Description
1-(2-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a bromobenzyl group and a nitrophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where piperazine is reacted with 2-bromobenzyl chloride in the presence of a base to form 1-(2-bromobenzyl)piperazine. This intermediate is then reacted with 2-nitrobenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are common methods used to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as a solvent.
Major Products:
Reduction of Nitro Group: 1-(2-Bromobenzyl)-4-[(2-aminophenyl)sulfonyl]piperazine.
Substitution of Bromine: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the nitrophenylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Bromobenzyl)piperazine: Lacks the nitrophenylsulfonyl group, making it less versatile in terms of chemical reactivity.
4-[(2-Nitrophenyl)sulfonyl]piperazine: Lacks the bromobenzyl group, which reduces its hydrophobic interactions with biological targets.
Uniqueness: 1-(2-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both the bromobenzyl and nitrophenylsulfonyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its similar compounds.
Properties
Molecular Formula |
C17H18BrN3O4S |
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Molecular Weight |
440.3 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H18BrN3O4S/c18-15-6-2-1-5-14(15)13-19-9-11-20(12-10-19)26(24,25)17-8-4-3-7-16(17)21(22)23/h1-8H,9-13H2 |
InChI Key |
RYXODONYHBERTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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